N-(3-chloro-4-methylphenyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with a 3-chloro-4-methylphenyl group, a 2-fluoro group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Substitution Reactions: The 3-chloro-4-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chloro-methylphenyl derivative reacts with the benzamide core.
Thiophen-2-ylmethyl Group Introduction: The thiophen-2-ylmethyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-ylmethyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiophen-2-ylmethyl group can further influence its pharmacokinetic properties, such as absorption and distribution .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
Uniqueness
N-(3-Chloro-4-methylphenyl)-2-fluoro-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups can enhance its reactivity and binding affinity, while the thiophen-2-ylmethyl group can provide additional stability and specificity in its interactions.
Properties
Molecular Formula |
C19H15ClFNOS |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15ClFNOS/c1-13-8-9-14(11-17(13)20)22(12-15-5-4-10-24-15)19(23)16-6-2-3-7-18(16)21/h2-11H,12H2,1H3 |
InChI Key |
OYYZOKFNWIXXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
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